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Introduction
AZD1390 is a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a

critical regulator of the DNA damage response (DDR).[1][2] Designed to penetrate the blood-

brain barrier (BBB), AZD1390 is under investigation as a radiosensitizer for the treatment of

brain malignancies such as glioblastoma.[3][4][5] Assessing the extent to which AZD1390
engages its target, ATM, within a tumor in a living organism (in vivo) is crucial for establishing a

pharmacokinetic/pharmacodynamic (PK/PD) relationship and determining the optimal dosing

strategy for clinical efficacy.[3][4]

These application notes provide an overview of key techniques and detailed protocols for

evaluating AZD1390 target engagement in vivo. The primary methods focus on the

quantification of downstream pharmacodynamic (PD) biomarkers that are modulated by

AZD1390's inhibition of ATM activity.

Key Pharmacodynamic Biomarkers for AZD1390
Target Engagement
The inhibition of ATM by AZD1390 leads to a measurable decrease in the phosphorylation of

several downstream substrates. These phosphorylated proteins serve as biomarkers for
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assessing target engagement. Key biomarkers include:

Phospho-ATM (p-ATM at Ser1981): Autophosphorylation of ATM at Serine 1981 is a critical

step in its activation in response to DNA double-strand breaks (DSBs). Inhibition of ATM by

AZD1390 directly reduces the levels of p-ATM.[3]

Phospho-Rad50 (p-Rad50 at Ser635): Rad50 is a component of the Mre11-Rad50-Nbs1

(MRN) complex, which is involved in the initial sensing of DSBs and the activation of ATM.

ATM phosphorylates Rad50, and this phosphorylation is inhibited by AZD1390.[3]

Phospho-KAP1 (p-KAP1 at Ser824): KRAB-associated protein 1 (KAP1) is a transcriptional

co-repressor that is phosphorylated by ATM in response to DNA damage. This

phosphorylation is required for chromatin relaxation and subsequent DNA repair.[6]

Gamma-H2AX (γH2AX): Phosphorylation of the histone variant H2AX at Serine 139 to form

γH2AX is one of the earliest events following the formation of a DSB. While ATM is a major

kinase responsible for this phosphorylation, other related kinases can also contribute.

Therefore, while a useful marker of DNA damage, its modulation by AZD1390 should be

interpreted in the context of other, more direct ATM substrates.[1]

Data Presentation: Quantitative Analysis of
AZD1390 In Vivo Activity
The following tables summarize key quantitative data from preclinical studies of AZD1390,

providing a reference for expected outcomes.

Table 1: In Vivo Brain Penetration of AZD1390

Species
Kp,uu (Brain/Plasma
Unbound Fraction Ratio)

Reference

Mouse 0.04 [2]

Rat 0.17 [2]

Cynomolgus Monkey 0.33 [2][5]
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Table 2: In Vivo Efficacy of AZD1390 in Orthotopic Brain Tumor Models

Animal Model AZD1390 Dose
Treatment
Schedule

Outcome Reference

NCI-H2228 Lung

Cancer Brain

Metastasis

20 mg/kg

PO, once or

twice daily, 1

hour before

radiation

Significant tumor

growth inhibition

and increased

survival

[4]

GL261

Glioblastoma

(syngeneic)

Dose-dependent

In combination

with whole-head

or stereotactic

radiotherapy

Efficacy

achieved in a

dose-dependent

manner

[4]

Signaling Pathways and Experimental Workflows
AZD1390 Mechanism of Action and Downstream
Signaling
The following diagram illustrates the central role of ATM in the DNA damage response and how

AZD1390 inhibits this pathway.
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Caption: AZD1390 inhibits ATM autophosphorylation, blocking downstream signaling.

General Experimental Workflow for Assessing AZD1390
Target Engagement In Vivo
This diagram outlines the typical steps involved in an in vivo study to measure AZD1390 target

engagement.
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Caption: Workflow for in vivo assessment of AZD1390 target engagement.

Experimental Protocols
Protocol 1: In Vivo Animal Study Design
This protocol provides a general framework for an in vivo study to assess AZD1390 target

engagement in an orthotopic brain tumor model.

1. Animal Model:

Use immunodeficient mice (e.g., nude or SCID) for human tumor xenografts.
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Establish orthotopic tumors by intracranial injection of human glioblastoma or other relevant

cancer cell lines (e.g., U87, GL261, NCI-H2228).[4]

Monitor tumor growth using bioluminescence imaging if using luciferase-expressing cell

lines.

2. Dosing and Treatment Groups:

Vehicle Control: The formulation vehicle for AZD1390.

AZD1390 alone: Prepare AZD1390 as a suspension in 0.5% w/v hydroxypropyl

methylcellulose (HPMC) and 0.1% w/v Tween 80 for oral gavage.[7] A typical dose for

efficacy studies is 20 mg/kg.[4]

Radiation alone: Administer a clinically relevant dose of radiation to the tumor-bearing region

of the brain.

AZD1390 + Radiation: Administer AZD1390 (e.g., 20 mg/kg, PO) one hour before irradiation.

[4]

3. Tissue Collection and Processing:

At predetermined time points after treatment (e.g., 1, 4, 24 hours), euthanize the animals.

Perfuse with ice-cold phosphate-buffered saline (PBS) to remove blood.

Carefully dissect the brain and isolate the tumor.

For immunohistochemistry and immunofluorescence, fix the tissue in 10% neutral buffered

formalin for 24 hours, followed by embedding in paraffin.[8]

For Western blotting, snap-freeze the tissue in liquid nitrogen and store at -80°C.

Protocol 2: Immunohistochemistry (IHC) for p-ATM
(Ser1981) and p-Rad50 (Ser635)
This protocol is for the detection of phosphorylated ATM and Rad50 in formalin-fixed, paraffin-

embedded (FFPE) tumor sections.
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1. Deparaffinization and Rehydration:

Immerse slides in xylene (2 x 10 minutes).

Immerse slides in 100% ethanol (2 x 10 minutes).

Immerse slides in 95% ethanol (5 minutes).

Immerse slides in 70% ethanol (5 minutes).

Rinse with running cold tap water.[9]

2. Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER).

Immerse slides in a citrate-based antigen retrieval buffer (pH 6.0).

Heat in a pressure cooker or microwave to maintain a sub-boiling temperature (95-100°C) for

10-20 minutes.[8][10]

Allow slides to cool to room temperature.

3. Staining:

Wash slides in PBS.

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

Wash with PBS.

Block non-specific binding with a suitable blocking serum (e.g., 5% goat serum in PBS) for 1

hour.

Incubate with primary antibody overnight at 4°C.

p-ATM (Ser1981): Use a validated monoclonal or polyclonal antibody.
p-Rad50 (Ser635): Use a validated monoclonal or polyclonal antibody.
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Wash with PBS.

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30 minutes at

37°C.[9]

Wash with PBS.

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

Wash with PBS.

Develop with a chromogen such as 3,3'-diaminobenzidine (DAB).

Counterstain with hematoxylin.

Dehydrate through graded alcohols and xylene, and mount with a permanent mounting

medium.

4. Analysis:

Image slides using a brightfield microscope.

Quantify staining intensity using a scoring method (e.g., H-score) or automated image

analysis software.

Protocol 3: Immunofluorescence (IF) for γH2AX
This protocol is for the detection and quantification of γH2AX foci in FFPE tumor sections.

1. Deparaffinization, Rehydration, and Antigen Retrieval:

Follow steps 1 and 2 from the IHC protocol.

2. Staining:

Wash slides in PBS.

Permeabilize with 0.1-0.3% Triton X-100 in PBS for 10-30 minutes.[1][11]
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Wash with PBS.

Block with 5% bovine serum albumin (BSA) in PBS for 30 minutes.[11]

Incubate with primary antibody (anti-phospho-Histone H2A.X Ser139, e.g., Millipore clone

JBW301) diluted in blocking buffer (e.g., 1:500 to 1:800) overnight at 4°C.[1][12]

Wash with PBS (3 x 5 minutes).

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-

mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.[1]

Wash with PBS (3 x 5 minutes) in the dark.

Counterstain with DAPI (4',6-diamidino-2-phenylindole) to visualize nuclei.

Mount with an anti-fade mounting medium.

3. Analysis:

Image slides using a fluorescence or confocal microscope.

Quantify the number of γH2AX foci per nucleus using image analysis software such as

ImageJ/Fiji.[11]

Protocol 4: Western Blot for p-KAP1 (Ser824)
This protocol is for the quantification of phosphorylated KAP1 in tumor tissue lysates.

1. Protein Extraction:

Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Centrifuge to pellet cellular debris and collect the supernatant.

Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:
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Denature protein lysates by boiling in Laemmli buffer.

Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel.

Perform electrophoresis to separate proteins by size.

Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween

20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibody overnight at 4°C with gentle shaking.

p-KAP1 (Ser824): Use a validated polyclonal antibody (e.g., from Bethyl Laboratories or
Cell Signaling Technology) at a dilution of 1:1,000 to 1:10,000 in 5% BSA in TBST.[13][14]
Total KAP1: Use an antibody against total KAP1 as a loading control.
β-actin or GAPDH: Use as an additional loading control.

Wash the membrane with TBST (3 x 5 minutes).

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) at the

manufacturer's recommended dilution for 1 hour at room temperature.

Wash the membrane with TBST (3 x 5 minutes).

4. Detection and Analysis:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

Detect the signal using an imaging system.

Quantify band intensities using densitometry software. Normalize the p-KAP1 signal to total

KAP1 and/or the loading control.

Conclusion
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The assessment of AZD1390 target engagement in vivo is a critical component of its preclinical

and clinical development. The protocols outlined in these application notes provide a robust

framework for quantifying the pharmacodynamic effects of this potent ATM inhibitor. By

measuring the modulation of key downstream biomarkers such as p-ATM, p-Rad50, p-KAP1,

and γH2AX, researchers can establish a clear link between drug exposure and target inhibition,

thereby informing the rational design of clinical trials and optimizing the therapeutic potential of

AZD1390.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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